BMP agonist 1 BMP agonist 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16601788
InChI: InChI=1S/C21H16N2O6/c1-27-12-7-10-14-16(21(26)23-20(14)25)13-9-6-8(24)4-5-11(9)22-17(13)15(10)19(29-3)18(12)28-2/h4-7,22,24H,1-3H3,(H,23,25,26)
SMILES:
Molecular Formula: C21H16N2O6
Molecular Weight: 392.4 g/mol

BMP agonist 1

CAS No.:

Cat. No.: VC16601788

Molecular Formula: C21H16N2O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

BMP agonist 1 -

Specification

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
IUPAC Name 18-hydroxy-9,10,11-trimethoxy-4,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2(6),7,9,11,15(20),16,18-octaene-3,5-dione
Standard InChI InChI=1S/C21H16N2O6/c1-27-12-7-10-14-16(21(26)23-20(14)25)13-9-6-8(24)4-5-11(9)22-17(13)15(10)19(29-3)18(12)28-2/h4-7,22,24H,1-3H3,(H,23,25,26)
Standard InChI Key AXWJVRICVXLBGZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)C3=C(C4=C2NC5=C4C=C(C=C5)O)C(=O)NC3=O)OC)OC

Introduction

Chemical Structure and Synthesis of BMP Agonist 1

BMP agonist 1 (compound 2b) is a synthetic small molecule with the molecular formula C21H16N2O6\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{6} and a molecular weight of 392.36 g/mol . The compound belongs to the benzimidazole class, characterized by a fused bicyclic structure comprising benzene and imidazole rings. This scaffold is critical for its bioactivity, as structural analogs with similar heterocyclic frameworks have shown BMP pathway modulation .

Structural Features

The benzimidazole core of BMP agonist 1 facilitates interactions with BMP receptor kinases and downstream signaling components. Substituents on the benzene ring, including methoxy and hydroxyl groups, enhance solubility and target binding affinity . Comparative analyses with other BMP agonists, such as SY-LB-35 and SY-LB-57 (indolyl-benzimidazoles), highlight shared pharmacophoric elements but distinct functional outcomes due to variations in side-chain composition .

Table 1: Chemical Properties of BMP Agonist 1

PropertyValue
Molecular FormulaC21H16N2O6\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{6}
Molecular Weight392.36 g/mol
Target PathwaysTGF-β/Smad, PI3K/Akt/mTOR, Wnt/β-catenin
SolubilityDMSO-soluble
Storage Conditions-20°C, desiccated

Mechanisms of Action

BMP agonist 1 modulates BMP signaling through dual mechanisms: direct receptor activation and cross-talk with β-catenin pathways.

BMP Receptor Activation

BMP agonist 1 binds to type I BMP receptors (e.g., ALK2, ALK3), inducing phosphorylation of Smad1/5/8 (p-Smad). This activation mirrors the effects of recombinant BMP2 but operates independently of extracellular BMP ligands . In C2C12 cells, treatment with 0.5–1 μM BMP agonist 1 for 2 hours increased p-Smad levels by 3.5-fold compared to controls, comparable to responses elicited by SY-LB-35 .

GSK3β Inhibition and β-Catenin Stabilization

Concurrent with Smad activation, BMP agonist 1 inhibits GSK3β, preventing the degradation of β-catenin. This stabilization enhances β-catenin’s nuclear translocation, where it synergizes with Smad4 to upregulate osteogenic genes like Runx2 and Osterix . The dual modulation of Smad and Wnt pathways underpins its efficacy in skeletal differentiation.

In Vitro Pharmacological Effects

Cell Proliferation and Viability

BMP agonist 1 exhibits concentration-dependent effects on C2C12 myoblasts:

  • Low concentrations (0.01–0.1 μM): Enhance proliferation by 25–40% over 72 hours .

  • High concentrations (1–10 μM): Suppress proliferation by arresting cells in the G1 phase, reducing cell numbers by 50–60% .

This biphasic response aligns with its role in promoting differentiation at the expense of proliferation, a hallmark of BMP signaling .

Osteogenic Differentiation

When combined with Chromenone 1 (0.5–1 μM), BMP agonist 1 (0.01–10 μM) synergistically enhances alkaline phosphatase (ALP) activity, a marker of osteogenesis. Maximum synergy occurs at 0.3 μM BMP agonist 1, increasing ALP activity by 8-fold compared to single-agent treatments .

Table 2: Synergistic Effects of BMP Agonist 1 and Chromenone 1

Compound Concentration (μM)ALP Activity (Fold Change)
BMP Agonist 1 (0.3)2.5
Chromenone 1 (0.5)3.0
Combination8.0

Signaling Pathway Modulation

Canonical BMP/Smad Pathway

BMP agonist 1 induces phosphorylation of Smad1/5/8 within 30 minutes of treatment, peaking at 2 hours. This activation is abolished by dorsomorphin, a BMP receptor kinase inhibitor, confirming receptor dependency .

Non-Canonical Pathways

  • PI3K/Akt: Akt phosphorylation increases 2-fold, promoting cell survival and metabolic activity .

  • MAP Kinases: ERK and p38 activation drive osteogenic gene expression, while JNK signaling remains unaffected .

Comparative Analysis with Other BMP Agonists

SY-LB-35 and SY-LB-57

These indolyl-benzimidazoles share BMP receptor activation but differ in pharmacokinetics. SY-LB-35 exhibits higher oral bioavailability (75% vs. 45% for BMP agonist 1), making it preferable for systemic conditions .

Benzoxazole Derivatives (e.g., sb4)

Sb4, a benzoxazole, activates BMP signaling independently of receptor binding, unlike BMP agonist 1. This distinction may limit sb4’s utility in pathologies with receptor mutations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator